3-Bromo-6-methoxy-2,4-dimethylbenzenesulfonyl chloride
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Overview
Description
3-Bromo-6-methoxy-2,4-dimethylbenzenesulfonyl chloride is an organic compound with the molecular formula C9H10BrClO3S. It is a derivative of benzenesulfonyl chloride, featuring bromine, methoxy, and dimethyl substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxy-2,4-dimethylbenzenesulfonyl chloride typically involves the sulfonylation of 3-Bromo-6-methoxy-2,4-dimethylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually require a controlled temperature environment to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methoxy-2,4-dimethylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Potassium permanganate (KMnO4)
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines
Sulfonate Ester Derivatives: Formed by the reaction with alcohols
Sulfonothioate Derivatives: Formed by the reaction with thiols
Scientific Research Applications
3-Bromo-6-methoxy-2,4-dimethylbenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methoxy-2,4-dimethylbenzenesulfonyl chloride involves the electrophilic attack of the sulfonyl chloride group on nucleophilic sites. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The bromine and methoxy substituents on the benzene ring can influence the reactivity and selectivity of the compound in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methoxybenzenesulfonyl chloride
- 3-Bromo-6-methoxy-2-methylbenzenesulfonyl chloride
- 3-Bromo-6-methoxy-2,4-dimethylbenzoic acid
Uniqueness
3-Bromo-6-methoxy-2,4-dimethylbenzenesulfonyl chloride is unique due to the presence of both bromine and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and selectivity. The dimethyl substituents further enhance its stability and solubility in organic solvents, making it a valuable reagent in organic synthesis and industrial applications.
Properties
IUPAC Name |
3-bromo-6-methoxy-2,4-dimethylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO3S/c1-5-4-7(14-3)9(15(11,12)13)6(2)8(5)10/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSYLYATJCGIBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)C)S(=O)(=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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